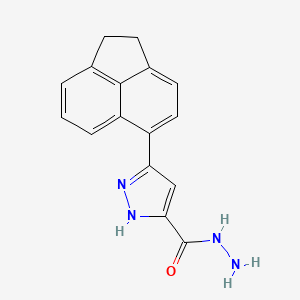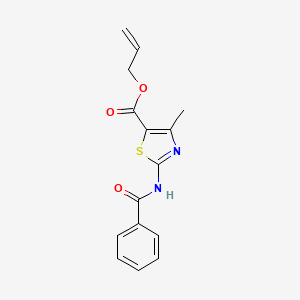![molecular formula C22H27ClN2O2S B5155076 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5155076.png)
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been developed as a potential therapeutic agent for the treatment of various B cell-mediated diseases, including autoimmune disorders and B cell malignancies.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathway of B cells. Upon activation of the B cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, leading to B cell proliferation and differentiation. 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK activity by 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide leads to a decrease in B cell proliferation and activation, as well as a reduction in the production of pro-inflammatory cytokines. Moreover, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to induce apoptosis (programmed cell death) in B cell lymphoma cells, suggesting a potential therapeutic application for this drug in the treatment of B cell malignancies.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide is its high specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, the efficacy of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide may be limited by the development of resistance mechanisms, such as mutations in the BTK gene. Moreover, the optimal dosing and treatment regimens for 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in different disease indications are still being investigated.
未来方向
Several future directions for research on 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide can be identified. First, further preclinical studies are needed to evaluate the efficacy and safety of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in various B cell-mediated diseases, including autoimmune disorders and B cell lymphomas. Second, clinical trials are needed to assess the pharmacokinetics, pharmacodynamics, and safety of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide in humans. Third, the potential for combination therapy with other drugs targeting the B cell receptor signaling pathway should be explored. Finally, the development of biomarkers to predict response to 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide and monitor treatment efficacy may facilitate the clinical development of this drug.
合成方法
The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide involves several steps, starting from commercially available starting materials. The key intermediate is the piperidine derivative, which is prepared via a multi-step synthesis. The final step involves the coupling of the piperidine derivative with the chlorobenzamide moiety, followed by purification to obtain the final product.
科学研究应用
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied in preclinical models of various B cell-mediated diseases, including rheumatoid arthritis, lupus, and B cell lymphomas. In these studies, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has been shown to effectively inhibit BTK activity and suppress B cell proliferation and activation. Moreover, 3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide has demonstrated synergistic effects with other drugs targeting the B cell receptor signaling pathway, such as the PI3K inhibitor idelalisib.
属性
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c23-20-14-16(22(26)24-17-4-1-2-5-17)7-8-21(20)27-18-9-11-25(12-10-18)15-19-6-3-13-28-19/h3,6-8,13-14,17-18H,1-2,4-5,9-12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBHJARNDACHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=CC=CS4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclopentyl-4-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5154998.png)
![bis(4-propylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5155016.png)
![N-[2-(4-tert-butylphenoxy)ethyl]nicotinamide](/img/structure/B5155018.png)
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~,N~2~-diethylglycinamide](/img/structure/B5155026.png)
![1-benzyl-5-({1-[3-(3-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5155034.png)
![methyl 3-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5155041.png)
![3-bromo-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5155042.png)

![methyl 4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)benzoate](/img/structure/B5155064.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5155071.png)

![N~1~-(tert-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5155087.png)
![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)
